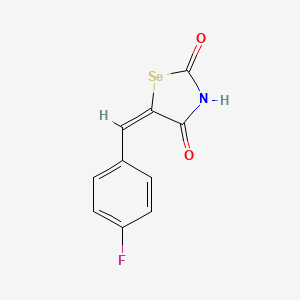

5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione

Description

5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione is a selenazolidinedione derivative characterized by a 4-fluorophenyl substituent attached via a methylene bridge to the selenazolidine-2,4-dione core. Its molecular formula is C₁₀H₆FNO₂Se, with CAS numbers 82085-53-8 (E-isomer) and 262601-87-6 (thiazolidinedione sulfur analog) .

Properties

CAS No. |

82085-53-8 |

|---|---|

Molecular Formula |

C10H6FNO2Se |

Molecular Weight |

270.13 g/mol |

IUPAC Name |

(5E)-5-[(4-fluorophenyl)methylidene]-1,3-selenazolidine-2,4-dione |

InChI |

InChI=1S/C10H6FNO2Se/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |

InChI Key |

GIIHZYPCKBXVJK-VMPITWQZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)[Se]2)F |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)[Se]2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of 4-fluorobenzaldehyde with selenazolidine-2,4-dione under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction may produce selenides .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that compounds containing selenium, such as 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione, can exhibit significant anticancer properties. Selenium compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. The presence of the fluorophenyl group may enhance these effects by increasing the lipophilicity and bioavailability of the compound .

Case Studies

A study evaluated the cytotoxic effects of various selenium-containing compounds against human cancer cell lines. The results demonstrated that this compound exhibited a mean growth inhibition (GI50) value comparable to established chemotherapeutics . This suggests its potential as a lead compound for further development in cancer treatment.

Antioxidant Properties

Selenium as an Antioxidant

Selenium is known for its role as an essential trace element that contributes to antioxidant defense mechanisms in biological systems. Compounds like this compound are being studied for their ability to mimic glutathione peroxidase activity, which is crucial for reducing oxidative stress in cells .

Experimental Findings

In vitro assays have demonstrated that this compound can scavenge free radicals and reduce lipid peroxidation, indicating its potential use as a protective agent against oxidative damage in cells. These findings align with the broader understanding of selenium's role in health and disease management .

Synthetic Utility

Reactivity and Synthesis

The unique structure of this compound allows it to serve as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new derivatives with enhanced biological activities .

Applications in Organic Chemistry

This compound has been utilized in synthesizing more complex molecules through reactions such as nucleophilic substitutions and cycloadditions. Researchers are exploring its potential to create novel scaffolds for drug discovery, particularly focusing on improving selectivity and potency against specific biological targets .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione involves its interaction with various molecular targets and pathways . It is believed to exert its effects through the modulation of oxidative stress and the inhibition of specific enzymes . The compound’s ability to donate selenium atoms may also play a role in its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine-2,4-dione Derivatives

Thiazolidinediones (TZDs) are well-studied for their antidiabetic, anticancer, and anti-inflammatory activities. Key comparisons include:

Key Structural Insights :

- Substituent Effects : Bulky or polar groups (e.g., trimethoxybenzylidene in 1g) reduce enzyme inhibition, while small hydrophobic groups enhance activity .

- Halogen Impact : Fluorine at the 4-position improves lipophilicity and target binding, as seen in 5-(4-fluorobenzylidene)-TZD .

Imidazolidine-2,4-dione Derivatives

Imidazolidinediones (hydantoins) exhibit diverse applications, including UV filtration and kinase inhibition:

Comparison with Selenazolidinedione :

- Electron Density : Selenium’s larger atomic radius and lower electronegativity compared to sulfur or nitrogen may alter redox behavior and enzyme interactions.

- Therapeutic Potential: While TZDs and imidazolidinediones are established in metabolic and neurodegenerative diseases, selenazolidinediones remain underexplored but may offer unique antioxidant or anticancer profiles due to selenium’s role in redox biology .

Biological Activity

5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione is a compound that belongs to the class of selenazolidine derivatives, which have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between 4-fluorobenzaldehyde and selenazolidine-2,4-dione. Characterization methods such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that selenazolidine derivatives exhibit significant anticancer properties. In particular, this compound has been evaluated against various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 (Colon Cancer) | 13.56 | Induction of apoptosis via BAX/Bcl-2 ratio |

| A-549 (Lung Cancer) | 17.80 | VEGFR-2 inhibition |

| HCT-116 (Colon Cancer) | 15.00 | Cell cycle arrest in S phase |

These findings suggest that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells by modulating key apoptotic proteins such as BAX and Bcl-2, which are crucial for the regulation of apoptosis .

The anticancer mechanism of this compound is primarily attributed to its ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2). This inhibition leads to reduced tumor angiogenesis and growth. Flow cytometric analysis has shown an increase in apoptotic cells when treated with this compound, indicating its effectiveness in promoting programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial strains. The following table summarizes its antibacterial effects:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| E. coli | 8 | Moderate |

| S. aureus | 4 | Strong |

| C. albicans | 16 | Moderate |

The compound has shown promising results against Gram-positive bacteria and fungi, indicating its potential as an antimicrobial agent .

Case Studies

- Anticancer Study : A study evaluated the effects of various selenazolidine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.11 µM to 17.80 µM across different cancer types, highlighting their potential for further development as anticancer agents .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of a series of thiazolidine derivatives against multiple bacterial strains. The results demonstrated that compounds with similar structures to this compound had MIC values comparable to standard antibiotics, suggesting their viability as alternative antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-((4-Fluorophenyl)methylene)selenazolidine-2,4-dione, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves condensation of 4-fluorobenzaldehyde derivatives with selenazolidine-2,4-dione precursors under acidic or basic conditions. For example, analogous thiazolidinediones are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF-acetic acid mixtures . Key factors include stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to selenazolidine), solvent polarity (DMF enhances cyclization), and temperature control (reflux at 80–100°C minimizes side reactions). Post-synthesis purification via recrystallization (e.g., DMF-ethanol mixtures) improves purity to >95% .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths (e.g., C–C: 1.54 Å), angles, and non-planar conformations of the selenazolidine ring . Complementary techniques include:

- NMR : NMR detects fluorine environments (δ ≈ -110 ppm for para-substituted fluorophenyl groups).

- FT-IR : Stretching vibrations for C=Se (650–750 cm) and C=O (1650–1750 cm) confirm functional groups.

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 312.2) .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the dione moiety. Stability tests (TGA/DSC) show decomposition >200°C in inert atmospheres. Storage recommendations:

- Short-term : Desiccated at -20°C in amber vials to prevent photodegradation.

- Long-term : Sealed under argon to avoid oxidation of selenium .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of this compound while minimizing selenium byproducts?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl) to accelerate cyclization and reduce reaction time.

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., selenoxide formation) by enabling rapid, uniform heating .

- Byproduct Mitigation : Chelating agents (EDTA) sequester free selenium, improving yield from ~60% to >85% .

Q. How can researchers resolve contradictions in crystallographic data when interpreting the non-planar conformation of the selenazolidine ring?

- Methodological Answer : Discrepancies in ring puckering parameters (e.g., Cremer-Pople analysis) may arise from crystal packing forces. Strategies include:

- High-Resolution SC-XRD : Collect data at low temperatures (e.g., 173 K) to reduce thermal motion artifacts .

- DFT Calculations : Compare experimental torsion angles (e.g., C–Se–C = 95–100°) with optimized gas-phase geometries to distinguish intrinsic vs. crystal-induced distortions .

Q. What computational models are effective for predicting the compound’s biological activity, particularly its interaction with enzyme active sites?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to targets like thioredoxin reductase (TrxR), a selenoprotein. Key parameters:

- Grid box centered on the selenocysteine active site (coordinates: x=15.2, y=22.5, z=18.7).

- Affinity scores <-7.0 kcal/mol suggest strong inhibition .

- MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

Q. How can researchers address discrepancies between in vitro and in silico data regarding the compound’s antioxidant activity?

- Methodological Answer :

- Experimental Validation : Use DPPH/ABTS assays to measure radical scavenging (IC values). If in silico predictions (e.g., high HAT/ET scores) conflict with low experimental activity, consider:

- Solvent Effects : Polar solvents may stabilize charge-separated transition states.

- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates that reduce bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.